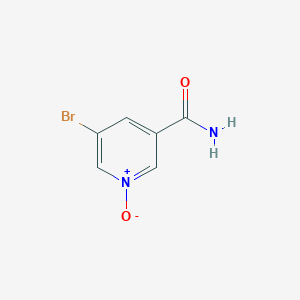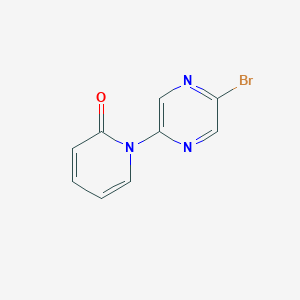
1-(5-Bromopyrazin-2-YL)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone is a chemical compound characterized by its bromine atom and pyrazine and pyridinone rings[_{{{CITATION{{{_1{Discovery of 1-(5-bromopyrazin-2-yl)-1-3-(trifluoromethyl ... - Nature
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone can be synthesized through several methods, including:
Halogenation: Bromination of 2-pyridinone derivatives to introduce the bromine atom at the 5-position of the pyrazine ring.
Condensation Reactions: Reacting pyridinone derivatives with bromopyrazine under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the bromination of pyridinone derivatives. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions involve replacing the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(5-Bromo-2-pyrazinyl)-1H-pyrrole-2,5-dione: A related pyrazine derivative with different functional groups.
5-bromo-2-(piperazin-1-yl)pyrimidine: Another brominated pyrazine derivative with distinct structural features.
Propiedades
Fórmula molecular |
C9H6BrN3O |
|---|---|
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
1-(5-bromopyrazin-2-yl)pyridin-2-one |
InChI |
InChI=1S/C9H6BrN3O/c10-7-5-12-8(6-11-7)13-4-2-1-3-9(13)14/h1-6H |
Clave InChI |
IOEHQEUCVMVDJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1)C2=CN=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
![(2-Hydroxyethyl)-[2-hydroxy-2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15363813.png)
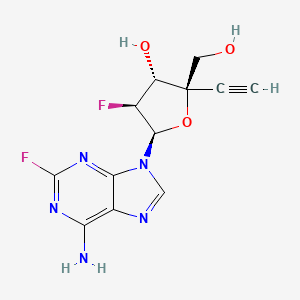
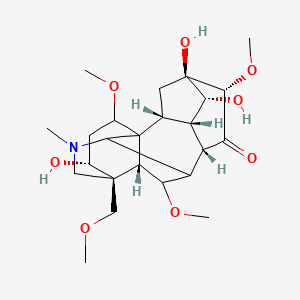
![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)

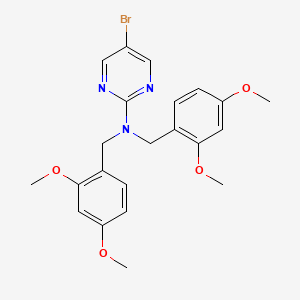
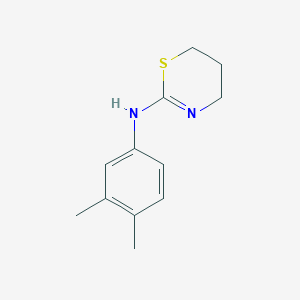

![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)
![5-Bromo-3-[2-(dimethylamino)ethyl]pyrimidin-4-one](/img/structure/B15363876.png)
![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B15363880.png)
